Cas no 2177263-94-2 ((1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one)

(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one structure
2177263-94-2 structure
商品名:(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
CAS番号:2177263-94-2
MF:
メガワット:
CID:4639261

(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one 化学的及び物理的性質

名前と識別子

    • (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one

(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1247512-100mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 95%
100mg
$265 2024-06-05
Aaron
AR01FM37-100mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 97%
100mg
$240.00 2023-12-14
Aaron
AR01FM37-1g
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 97%
1g
$865.00 2023-12-14
abcr
AB590685-1g
Di-t-butyl 4-bromopyrazolidine-1,2-dicarboxylate; .
2177263-94-2
1g
€1284.50 2024-07-20
eNovation Chemicals LLC
Y1247512-500mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 95%
500mg
$635 2024-06-05
eNovation Chemicals LLC
Y1247512-1g
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 95%
1g
$905 2024-06-05
Aaron
AR01FM37-500mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 97%
500mg
$610.00 2023-12-14
1PlusChem
1P01FLUV-100mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 97%
100mg
$209.00 2023-12-18
eNovation Chemicals LLC
Y1247512-250mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 95%
250mg
$465 2024-06-05
Aaron
AR01FM37-250mg
(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
2177263-94-2 97%
250mg
$437.00 2023-12-14

(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one 関連文献

Related Articles

(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-oneに関する追加情報

Introduction to (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 2177263-94-2)

(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, identified by its CAS number 2177263-94-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This bicyclic structure, featuring a nitrogen atom within its framework, presents unique stereochemical and pharmacological properties that make it a promising candidate for further investigation.

The compound belongs to the class of azabicycloalkanes, which are known for their potential in modulating various biological pathways due to their rigid three-dimensional structure. The presence of a benzyl group at the 9-position and the specific stereochemistry at the 1R and 5S positions contribute to its distinct chemical profile, influencing both its reactivity and its interaction with biological targets.

In recent years, there has been a growing interest in the development of novel scaffolds that can serve as leads for drug discovery. The< strong>(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one structure offers several advantages over more conventional compounds. Its bicyclic nature provides stability, while the nitrogen atom introduces a site for potential hydrogen bonding interactions, which are crucial for binding to biological receptors.

One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. Studies have suggested that azabicycloalkanes can interact with neurotransmitter receptors, potentially leading to therapeutic effects. The specific stereochemistry of (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one may enhance its selectivity and efficacy in targeting these receptors.

Recent research has also explored the compound's potential in oncology. The unique structural features of azabicycloalkanes have been found to disrupt cancer cell proliferation by interfering with key signaling pathways. Preliminary studies on derivatives of (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one have shown promising results in inhibiting the growth of certain cancer cell lines.

The synthesis of this compound presents several challenges due to its complex three-dimensional structure. However, advances in synthetic chemistry have made it increasingly feasible to produce high-purity samples of (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired stereochemical configuration.

The pharmacokinetic properties of (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Initial pharmacokinetic studies suggest that it exhibits moderate bioavailability and a reasonable half-life, making it a viable candidate for further development.

In conclusion, (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 2177263-94-2) represents a fascinating molecule with significant potential in pharmaceutical applications. Its unique structural features and promising biological activity make it an attractive candidate for further research and development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2177263-94-2)(1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
A1222937
清らかである:99%
はかる:1g
価格 ($):688